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Compound of Interest

Compound Name: Hodgkinsine B

Cat. No.: B15618118 Get Quote

Hodgkinsine B, a complex trimeric pyrrolidinoindoline alkaloid, has attracted significant

attention from the synthetic chemistry community due to its intricate molecular architecture and

potential biological activity. This guide provides a comparative overview of three distinct total

syntheses of Hodgkinsine B, developed by the research groups of Movassaghi, Overman, and

Willis. The key aspects of each route, including strategic approach, efficiency, and

stereochemical control, are analyzed to offer valuable insights for researchers, scientists, and

professionals in drug development.

Key Synthetic Strategies at a Glance
The three syntheses employ different core strategies to construct the challenging C3a–C7' and

C3a'–C3a'' linkages and to control the multiple stereocenters of the Hodgkinsine B framework.

Movassaghi Synthesis (2017): This approach utilizes a highly convergent diazene-directed

assembly of cyclotryptamine fragments. Key features include the stereoselective formation of

C3a–C7' and C3a'–C3a'' bonds through the photoextrusion of dinitrogen from carefully

constructed diazene intermediates.[1][2]

Overman Synthesis (2003): This pioneering enantioselective synthesis establishes the

crucial C3a–C7' linkage via a palladium-catalyzed asymmetric intramolecular Heck

cyclization. This strategy was instrumental in the first total synthesis of this class of alkaloids

and allowed for the unambiguous assignment of the absolute configuration of Hodgkinsine
B.
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Willis Synthesis (2011): This route introduces the C3a–C7' bond through a

diastereoselective, substrate-controlled α-arylation of an oxindole. This approach offers an

alternative method for constructing the key quaternary stereocenter.

Quantitative Comparison of Synthetic Routes
The efficiency of each synthetic route can be evaluated by comparing key quantitative metrics

such as the number of linear steps, overall yield, and the yield of the key bond-forming

reactions.

Metric
Movassaghi
Synthesis

Overman Synthesis Willis Synthesis

Longest Linear

Sequence
10 steps 14 steps 12 steps

Overall Yield ~15% ~2.5% ~5.7%

Key Bond Formation
Diazene-directed

fragment coupling

Asymmetric

intramolecular Heck

cyclization

Diastereoselective α-

arylation

Key Step Yield
65% (for tris-diazene

formation)

61% (Heck

cyclization)

77%

(diastereoselective

arylation)

Enantiomeric Excess >99% ee 83% ee >98% de

Starting Materials

Enantiopure

cyclotryptamine

derivatives

Substituted aniline

and tryptamine

derivatives

N-methyltryptamine

Synthetic Route Overviews
The following diagrams, generated using the DOT language, illustrate the logical flow of each

synthetic strategy.
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Figure 1: Movassaghi's Convergent Diazene-Directed Synthesis.

Precursor Synthesis Key Cyclization Dimerization & Elaboration Final Steps
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Figure 2: Overman's Asymmetric Heck Cyclization Strategy.

Dimer Synthesis Key Arylation Elaboration Final Steps
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Figure 3: Willis's Diastereoselective Arylation Approach.

Experimental Protocols
Detailed experimental procedures for the key bond-forming reactions in each synthesis are

provided below.
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Movassaghi Synthesis: Formation of the Tris-diazene
Intermediate
To a solution of the dimeric diazene sulfamate (1.0 equiv) and the monomeric amine (+)-28 (1.2

equiv) in anhydrous dichloromethane (0.02 M) at 22 °C under an argon atmosphere is added 4-

Å molecular sieves. The mixture is stirred for 30 minutes, followed by the addition of silver(I)

oxide (2.0 equiv). The reaction mixture is protected from light and stirred at 22 °C for 24 hours.

Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is

concentrated under reduced pressure. The residue is purified by flash column chromatography

on silica gel to afford the tris-diazene intermediate.[1]

Overman Synthesis: Asymmetric Intramolecular Heck
Cyclization
A solution of the aryl triflate precursor (1.0 equiv), palladium(II) acetate (0.1 equiv), and (R)-

BINAP (0.15 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.01 M) is prepared in a

sealed tube. Proton sponge (2.2 equiv) is added, and the mixture is degassed with argon. The

reaction mixture is heated to 100 °C for 48 hours. After cooling to room temperature, the

mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried

over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude

product is purified by flash column chromatography on silica gel to yield the cyclized product.

Willis Synthesis: Diastereoselective α-Arylation of an
Oxindole
To a solution of the dimeric oxindole (1.0 equiv) and 2-bromo-N-methylaniline derivative (1.2

equiv) in anhydrous toluene (0.1 M) is added potassium carbonate (3.0 equiv) and copper(I)

iodide (0.2 equiv). The mixture is degassed with argon, and N,N'-dimethylethylenediamine (0.4

equiv) is added. The reaction is heated to 110 °C for 24 hours. After cooling to room

temperature, the mixture is filtered through a pad of Celite and the filtrate is concentrated. The

residue is purified by flash column chromatography on silica gel to give the desired C3a-

arylated product.
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The total syntheses of Hodgkinsine B by Movassaghi, Overman, and Willis showcase the

creativity and power of modern synthetic organic chemistry.

The Movassaghi synthesis stands out for its high convergency and excellent stereocontrol,

resulting in the highest overall yield. The diazene-based strategy allows for the modular

assembly of complex fragments.[1][2]

The Overman synthesis, being the first enantioselective total synthesis, is a landmark

achievement that provided the foundation for subsequent work in this area. The use of the

asymmetric Heck reaction was a key innovation.

The Willis synthesis offers a valuable alternative for the construction of the critical C3a–C7'

bond, demonstrating the utility of diastereoselective C-H arylation in complex natural product

synthesis.

The choice of a particular synthetic route would depend on the specific goals of the research,

such as the need for high material throughput, the availability of starting materials and

reagents, or the desire to explore novel synthetic methodologies. Each of these routes provides

a robust platform for the synthesis of Hodgkinsine B and its analogues for further biological

evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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